Increased Molecular Flexibility and Steric Bulk vs. Direct C-3 Amino Analogs
The compound features a methylene spacer between the azetidine C-3 position and the benzylamino group, a key structural difference from the direct analog tert-butyl 3-(benzylamino)azetidine-1-carboxylate (CAS 939760-33-5) where the benzylamine is directly attached . This additional carbon increases the number of rotatable bonds from 4 to 6, providing greater conformational flexibility and a distinct spatial presentation of the benzylamine pharmacophore or reactive handle [1].
| Evidence Dimension | Number of Rotatable Bonds (a measure of molecular flexibility) |
|---|---|
| Target Compound Data | 6 rotatable bonds |
| Comparator Or Baseline | tert-butyl 3-(benzylamino)azetidine-1-carboxylate (CAS 939760-33-5): 4 rotatable bonds |
| Quantified Difference | +2 rotatable bonds (50% increase) |
| Conditions | Calculated property based on SMILES and chemical structure |
Why This Matters
A higher number of rotatable bonds can significantly influence a molecule's conformational entropy and its ability to adopt bioactive conformations, a critical factor in lead optimization.
- [1] Kuujia. Cas no 177947-98-7 (tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate). Computed Properties. View Source
